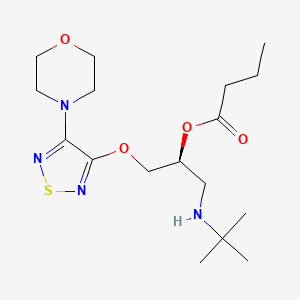

Butyryl timolol

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR data for butyryl timolol include:

Mass Spectrometry (MS)

Electrospray ionization (ESI/MS) analysis reveals:

Infrared (IR) Spectroscopy

Key IR absorption bands are summarized below:

Properties

IUPAC Name |

[(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl] butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N4O4S/c1-5-6-14(22)25-13(11-18-17(2,3)4)12-24-16-15(19-26-20-16)21-7-9-23-10-8-21/h13,18H,5-12H2,1-4H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGJCFKQCZRWRRM-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC(CNC(C)(C)C)COC1=NSN=C1N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)O[C@@H](CNC(C)(C)C)COC1=NSN=C1N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00147580 | |

| Record name | Butyryl timolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106351-79-5 | |

| Record name | Butyryl timolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106351795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyryl timolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Molecular Structure and Properties

Butyryl timolol is structurally defined as the butyryl ester of timolol, where the hydroxyl group of timolol is esterified with butyric acid. The compound functions as a prodrug that undergoes enzymatic hydrolysis in biological tissues to release the active parent drug timolol. This modification significantly enhances the lipophilicity of the molecule, facilitating improved penetration through biological membranes such as the cornea and skin.

Synthetic Route from Timolol Maleate

Two-Step Synthesis Protocol

One of the most well-documented preparation methods involves a two-step synthesis starting with timolol maleate:

Liberation of Free Timolol Base

In the first step, timolol maleate is converted to free timolol:

- Timolol maleate (2.0 g, 4.6 mmol) is dissolved in 10% sodium hydroxide solution (30 mL)

- The mixture is stirred for 30 minutes to ensure complete salt dissociation

- The free base is extracted with three consecutive portions of dichloromethane (30 mL each)

- The combined organic phases are dried over anhydrous sodium sulfate

- Solvent evaporation yields timolol as an oil (1.4 g, 96% yield)

Esterification with Butyryl Chloride

The second step involves the actual esterification reaction:

- Under argon protection, timolol (240 mg, 0.76 mmol) is dissolved in dichloromethane (10 mL)

- Triethylamine (115 mg, 1.14 mmol), 4-dimethylaminopyridine (145 mg, 1.14 mmol), and butyryl chloride (121.5 mg, 1.14 mmol) are added

- The reaction mixture is stirred for 24 hours at room temperature

- Additional dichloromethane (30 mL) is added to dilute the mixture

- The solution is washed with water and saturated sodium chloride solution

- The organic layer is dried over anhydrous sodium sulfate

- The solvent is removed under high vacuum to collect the crude product

This methodology employs an optimized molar ratio between reactants, with butyryl chloride at 1.5-fold excess relative to timolol.

Alternative Synthesis Methods

Direct Esterification of Timolol Salts

A more direct approach involves the reaction of timolol hydrochloride with butyryl chloride:

- Timolol hydrochloride (3 mmol, 1.05 g) is combined with butyryl chloride (excess)

- The reaction is conducted in an appropriate solvent such as benzene, toluene, acetonitrile, or dioxane

- The reaction mixture is refluxed for 3-45 hours, depending on the solvent and conditions

- After completion, the solvent is evaporated under vacuum

- The residue is purified by recrystallization from ethanol-ether or other suitable solvent systems

N-Protected Timolol Method

To prevent potential side reactions at the amino group, an N-protection strategy can be employed:

- Timolol is first protected at the amino group using protecting groups such as benzyl, carbobenzoxy carbonyl, or t-butyloxycarbonyl

- The protected timolol is reacted with butyryl chloride in solvents like acetone, acetonitrile, dioxane, water, or pyridine

- Reaction temperatures range from 0°C to reflux, with durations of 1-24 hours

- An acid scavenger such as an alkali metal carbonate or triethylamine is often added

- Following the reaction, the protecting group is removed via hydrogenation or acidic hydrolysis

- The product is isolated and purified

Dehydrative Coupling with Butyric Acid

A third approach utilizes butyric acid instead of butyryl chloride:

- N-protected timolol is reacted with butyric acid in the presence of N,N-dicyclohexylcarbodiimide as a dehydrating agent

- The reaction is conducted in an inert solvent (dioxane, pyridine, or dichloromethane)

- Temperature is maintained between 0°C and 60°C for 1-48 hours

- The protecting group is subsequently removed

- The product is isolated and purified

Reaction Parameters and Optimization

Solvent Selection

The choice of solvent significantly impacts reaction efficiency and product purity:

Table 1: Solvent Characteristics for Butyryl Timolol Synthesis

| Solvent | Advantages | Disadvantages | Environmental Impact |

|---|---|---|---|

| Dichloromethane | Excellent solubility, moderate boiling point | Toxicity concerns | Moderate environmental impact |

| Benzene | Traditional solvent, good solubility | High toxicity, carcinogenic | Severe environmental impact |

| Toluene | Less toxic than benzene, good solubility | Moderate toxicity | Moderate environmental impact |

| Acetonitrile | Polar aprotic, good solubility | Toxicity concerns | Moderate environmental impact |

| Dioxane | Good solvent properties | Potential carcinogen | Moderate environmental impact |

| Pyridine | Acts as solvent and base | Strong odor, toxicity | Moderate environmental impact |

Historical methods employed benzene as a solvent, but due to toxicity concerns, modern syntheses prioritize safer alternatives such as toluene, dioxane, or dichloromethane.

Catalyst and Additive Effects

Various catalysts and additives can enhance reaction efficiency:

- 4-Dimethylaminopyridine (DMAP): Functions as a nucleophilic catalyst, significantly accelerating esterification reactions

- Triethylamine: Serves as a base to neutralize hydrogen chloride formed during the reaction

- N,N-Dicyclohexylcarbodiimide: Acts as a coupling agent when butyric acid is used directly

- Alkali metal carbonates: Function as mild bases for acid neutralization

Temperature and Time Optimization

Reaction conditions vary based on the synthetic approach:

Table 2: Reaction Conditions for Different Synthetic Routes

Purification and Characterization

Purification Techniques

Several purification methodologies have been documented:

- Preparative high-performance liquid chromatography (HPLC) offers high purity but is more suitable for laboratory-scale production

- Recrystallization from solvent systems such as ethanol-ether provides a more economical approach for larger scales

- Extraction and washing procedures to remove impurities and unreacted starting materials

Analytical Characterization

The synthesized butyryl timolol can be characterized through:

Stability and Hydrolysis

Hydrolysis Rates in Biological Tissues

Butyryl timolol demonstrates tissue-specific hydrolysis patterns:

Table 3: Relative Hydrolysis Rates of Timolol Esters in Various Tissues

| Tissue | Hydrolysis Rate Order (Fastest to Slowest) |

|---|---|

| Plasma | Butyryl > Propionyl > Acetyl > Pivalyl |

| Iris-Ciliary Body | Butyryl > Propionyl > Acetyl > Pivalyl |

| Conjunctiva | Butyryl > Propionyl > Acetyl > Pivalyl |

| Corneal Epithelium | Butyryl > Propionyl > Acetyl > Pivalyl |

| Corneal Stroma | Pattern differs from other tissues |

| Aqueous Humor | Pattern differs from other tissues |

The butyryl ester typically exhibits the fastest hydrolysis rate among common timolol esters in most tissues, with particularly rapid hydrolysis in iris-ciliary body homogenates.

Aqueous Solution Stability

Research indicates that aliphatic esters of timolol, including butyryl timolol, demonstrate pH-dependent stability:

Industrial Production Considerations

Scale-Up Challenges

Transitioning from laboratory to industrial scale presents several challenges:

- Solvent selection becomes critical due to economic and environmental considerations

- Traditional benzene-based methods are problematic due to toxicity, difficulty in recovery, and environmental concerns

- Alternative cyclic compounds such as toluene, ethylbenzene, dioxane, pyrimidine, pyrazine, pyrans, pyridine, or hexanaphthene offer advantages in terms of:

Process Optimization Strategies

For industrial implementation, several optimization strategies warrant consideration:

Comparative Analysis of Synthetic Approaches

Each synthetic approach offers distinct advantages and limitations:

Table 4: Comparative Analysis of Butyryl Timolol Synthesis Methods

| Method | Advantages | Limitations | Best Application Scenario |

|---|---|---|---|

| Two-step synthesis from timolol maleate | High yield, well-documented procedure, moderate conditions | Multi-step process, requires multiple reagents | Laboratory scale, high-purity requirements |

| Direct esterification of timolol salts | One-step synthesis, scalable, straightforward | May require toxic solvents, longer reaction times | Industrial scale, cost-sensitive production |

| N-protected timolol method | Avoids side reactions, controlled selectivity | Complex procedure, additional protection/deprotection steps | Specialized applications requiring high purity |

| Dehydrative coupling with butyric acid | Uses butyric acid directly, milder conditions | Requires coupling agents, multi-step process | Alternative approach when acid chlorides are unavailable |

Research Developments and Enhancements

Recent developments have focused on improving synthesis efficiency and product stability:

Chemical Reactions Analysis

Types of Reactions

Butyryltimolol undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water and enzymes, Butyryltimolol hydrolyzes to release Timolol.

Oxidation: Butyryltimolol can be oxidized to form various by-products, depending on the oxidizing agents used.

Substitution: The ester group in Butyryltimolol can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using esterases.

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Substitution: Reagents such as alkyl halides and strong bases are used for substitution reactions.

Major Products Formed

Hydrolysis: Timolol.

Oxidation: Various oxidized derivatives of Butyryltimolol.

Substitution: Substituted esters and other derivatives.

Scientific Research Applications

Chemistry

Butyryl timolol serves as a model compound for studying:

- Ester Hydrolysis: Investigating the kinetics and mechanisms involved in ester bond cleavage.

- Beta-Adrenergic Blocking Activity: Understanding the pharmacodynamics associated with beta-blockers.

Biology

Research has focused on:

- Cellular Signaling Pathways: Examining how butyryl timolol influences cellular responses mediated by beta-adrenergic receptors.

- Ocular Pharmacokinetics: Assessing its absorption and distribution in ocular tissues compared to timolol.

Medicine

The primary medical applications include:

- Ocular Research: Enhancing the delivery of timolol to treat glaucoma effectively. Studies indicate that butyryl timolol improves ocular absorption significantly—up to 5.5 times greater than timolol itself—while maintaining comparable systemic absorption levels .

- Drug Formulation Development: Used in developing advanced drug delivery systems aimed at improving therapeutic outcomes in ocular medications.

Ocular Absorption Study

A study conducted on pigmented rabbits demonstrated that lower concentrations of butyryl timolol could significantly enhance the therapeutic index by improving ocular absorption while minimizing systemic effects. The study reported a fifteenfold improvement in the ratio of aqueous humor to plasma concentrations when using a lower dose of the prodrug .

Phototoxicity Investigation

A recent study assessed the potential phototoxicity of timolol and its derivatives under UV/VIS irradiation conditions, highlighting safety considerations for ocular applications . The findings indicated varying degrees of cell viability when exposed to different concentrations of timolol, emphasizing the need for careful dosage management in clinical settings.

Mechanism of Action

Butyryltimolol acts as a prodrug, meaning it is converted into its active form, Timolol, upon administration. The conversion occurs through enzymatic hydrolysis in the eye. Timolol then exerts its effects by blocking beta-adrenergic receptors, reducing the production of aqueous humor in the eye, and thereby lowering intraocular pressure .

Comparison with Similar Compounds

Table 1. Skin Retention and Plasma Concentrations of BT vs. TM in Rat Models

| Parameter | BT Group (4 h) | TM Group (4 h) |

|---|---|---|

| Skin timolol (ng/g) | 193,469 ± 35,617 | 65,638 ± 7,046 |

| Plasma timolol (ng/mL) | 111 ± 33 | 339 ± 172 |

| Systemic absorption | Minimal | Significant |

Data derived from in vivo studies using Sprague-Dawley rats .

Conversion Efficiency and Bioactivation

BT undergoes rapid hydrolysis in human skin ex vivo, with >90% conversion to timolol within 24 hours . This localized biotransformation ensures high timolol concentrations in the dermis (target site for IH) while minimizing systemic exposure. In contrast, TM’s hydrophilic nature limits its skin retention and necessitates higher doses, increasing systemic absorption risks (e.g., plasma timolol levels: 339 ± 172 ng/mL for TM vs. 111 ± 33 ng/mL for BT) .

Comparison with Other Timolol Prodrugs

Older timolol prodrugs, such as O-butyryl timolol (ocular use), similarly enhance corneal penetration (5.5-fold vs. timolol) and reduce systemic exposure . However, these are optimized for ocular delivery, whereas BT’s esterification and formulation are tailored for transdermal IH therapy .

Table 2. Key Differences Between BT and TM

| Parameter | Butyryl Timolol (BT) | Timolol Maleate (TM) |

|---|---|---|

| Lipophilicity | High (butyryl ester) | Low (maleate salt) |

| Skin retention (4 h) | 193,469 ± 35,617 ng/g | 65,638 ± 7,046 ng/g |

| Systemic absorption | Minimal | Significant |

| Therapeutic focus | Deep IH lesions | Superficial IH lesions |

| Patent status | CN201911268383.X | Generic |

Biological Activity

Butyryl timolol, a prodrug of timolol, is primarily recognized for its enhanced ocular penetration and therapeutic efficacy in treating conditions such as glaucoma and infantile hemangiomas. This article delves into the biological activity of butyryl timolol, highlighting its mechanisms of action, pharmacological properties, and research findings.

Overview of Butyryl Timolol

Butyryl timolol is synthesized to improve the delivery of timolol, a non-selective beta-adrenergic blocker. It enhances the corneal penetration of timolol, making it more effective in ocular applications. The compound is also studied for its effects on cellular signaling pathways involving beta-adrenergic receptors, which play a crucial role in various physiological responses.

Butyryl timolol functions by hydrolyzing to form timolol upon contact with biological tissues. This conversion allows for localized therapeutic effects while minimizing systemic absorption. The prodrug's lipophilic nature facilitates better skin permeation compared to timolol itself, making it particularly useful in dermatological applications .

Pharmacological Properties

- Beta-Adrenergic Blockade : Like timolol, butyryl timolol blocks beta-adrenergic receptors, which can lead to reduced intraocular pressure (IOP) in glaucoma patients.

- Antioxidant Activity : Research indicates that timolol exhibits direct antioxidant properties, protecting endothelial cells from oxidative stress. This activity is hypothesized to contribute to its therapeutic effects against glaucoma .

- Enhanced Skin Penetration : Studies demonstrate that butyryl timolol shows superior skin permeation compared to timolol maleate, making it more effective for topical treatments .

Case Studies and Experimental Data

- Ocular Absorption Study :

-

Transdermal Transport Evaluation :

- In vitro and in vivo studies revealed that butyryl timolol did not cause skin irritation and exhibited low cytotoxicity while demonstrating enhanced permeation properties compared to timolol maleate. This research supports its use in treating infantile hemangiomas effectively without adverse effects .

- Antioxidant Mechanism :

Table 1: Comparison of Biological Activities

| Property | Butyryl Timolol | Timolol Maleate |

|---|---|---|

| Ocular Absorption | 5.5 times greater | Baseline |

| Skin Permeation | Superior | Standard |

| Cytotoxicity | Low | Moderate |

| Antioxidant Activity | Present | Present |

Table 2: Effects on Endothelial Cells

| Treatment | Cell Viability (%) | Lipid Peroxidation (TBARS) | DNA Oxidative Damage |

|---|---|---|---|

| Control | 100 | Baseline | Baseline |

| Oxidative Stress | 18 | Increased (3-fold) | Increased (64-fold) |

| Timolol | 95 | Increased (1.3-fold) | Increased (3.6-fold) |

Q & A

Q. What experimental models are suitable for assessing Butyryl Timolol's cytotoxicity in vitro?

- Methodological Answer : Use cell lines such as endothelial cells, stem cells, and macrophages to evaluate viability via assays like MTT or ATP quantification. Conduct dose-response experiments (e.g., 0–500 μM) and compare results with Timolol Maleate, noting Butyryl Timolol's reduced cytotoxicity (endothelial cell viability: 90–100% vs. 40% for Timolol Maleate at 500 μM) . Include error bars to assess data variability, particularly for Butyryl Timolol, which may exhibit larger inter-experimental fluctuations .

Q. How to characterize the physicochemical properties of Butyryl Timolol for preclinical studies?

- Methodological Answer : Employ analytical techniques such as:

- HPLC : Verify purity (>98%) and stability under storage conditions.

- NMR/MS : Confirm molecular structure (C17H30N4O4S; MW: 386.51) and esterification sites .

- Solubility assays : Test in aqueous and lipid-based solvents to guide formulation design.

Q. What are best practices for documenting Butyryl Timolol in research protocols?

- Methodological Answer : Include detailed chemical descriptors in the Materials and Methods section:

- Source : Manufacturer, catalog number, batch-specific Certificate of Analysis.

- Storage : Temperature, light sensitivity, and shelf life.

- Safety : Toxicity data (e.g., LD50, handling precautions) .

Advanced Research Questions

Q. How to address contradictions in Butyryl Timolol's metabolic effects across studies (e.g., cAMP modulation)?

- Methodological Answer :

- Animal models : Use streptozotocin (STZ)-induced diabetic rats to measure pancreatic cAMP levels via ELISA or radioimmunoassay. Note that Timolol (parent compound) increases cAMP in diabetic rats but not in controls, suggesting context-dependent activity .

- Mechanistic studies : Inhibit adenylyl cyclase or β-adrenergic receptors to isolate Butyryl Timolol's prodrug-specific pathways.

Q. What are the challenges in designing meta-analyses comparing Butyryl Timolol with other β-blockers?

- Methodological Answer :

- Avoid confounding : Meta-analyze only randomized controlled trials (RCTs) using between-group estimates (e.g., mean IOP differences) rather than pooling separate treatment arms .

- Example : A 2019 meta-analysis found no efficacy difference between Timolol and Propranolol for infantile hemangiomas but highlighted Timolol's superior safety profile (adverse events: RR = 0.29) .

Q. How to optimize transdermal delivery studies for Butyryl Timolol in pediatric populations?

- Methodological Answer :

- Pharmacokinetic design : Collect serial blood samples in infants (e.g., over 90 days) and quantify systemic exposure via LC-MS/MS. A 2019 Pediatric Trials Network study detected minimal absorption, supporting topical safety .

- Formulation adjustments : Test penetration enhancers (e.g., monothioglycerol) while monitoring cutaneous hydrolysis rates .

Tables for Key Experimental Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.